Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)-
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Overview
Description
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a tert-butyl group, a naphthyl group, and a thiazolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as naphthyl and thiazolyl derivatives, which are then reacted with tert-butyl isocyanate and guanidine. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- has various applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures but different substituents.
Naphthyl derivatives: Compounds containing the naphthyl group with different functional groups.
Thiazolyl derivatives: Compounds featuring the thiazolyl group with various substituents.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-naphthyl)-3-(2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72041-76-0 |
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Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-tert-butyl-1-naphthalen-2-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H20N4S/c1-18(2,3)22-16(21-17-19-10-11-23-17)20-15-9-8-13-6-4-5-7-14(13)12-15/h4-12H,1-3H3,(H2,19,20,21,22) |
InChI Key |
YOWFRQPQNGSXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC2=CC=CC=C2C=C1)NC3=NC=CS3 |
Origin of Product |
United States |
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